1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
Description
Properties
IUPAC Name |
2-ethyl-2-(4-fluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDEWUKBFLACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Fluorobenzene or its derivatives serve as the aromatic core.
- 3-Aminomethylpentane or related aminomethyl-pentan-3-yl precursors provide the side chain.
Synthetic Routes
Alkylation Reaction: The primary method involves alkylation of the 4-fluorobenzene ring with the aminomethyl-pentan-3-yl moiety under basic conditions. This reaction typically requires a strong base to deprotonate the aminomethyl group or activate the alkylating agent, facilitating nucleophilic substitution on the aromatic ring.
Catalyst Use: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance reaction rates and selectivity, especially if cross-coupling reactions are involved.
Solvents: Common organic solvents like dichloromethane, ethanol, or toluene are used to dissolve reactants and control reaction kinetics.
Temperature Control: Reactions are conducted under controlled temperatures, often ranging from room temperature to moderate heating (e.g., 40–80 °C), to optimize yield and minimize side reactions.
Purification: The crude product is purified by standard techniques such as recrystallization, chromatography (e.g., silica gel column chromatography), or distillation to achieve high purity.
Industrial Scale Considerations
- On an industrial scale, continuous flow reactors may be utilized to improve reaction efficiency, reproducibility, and safety.
- Optimization of reaction parameters (e.g., concentration, flow rate, temperature) is critical to maximize yield and purity.
- Use of greener solvents and catalysts is increasingly prioritized to meet environmental and regulatory standards.
Research Findings and Data Tables
While specific experimental data for this compound are limited in publicly available literature, analogous compounds provide insight into typical yields, reaction conditions, and purification methods. The following table summarizes typical parameters adapted from related fluorobenzene derivatives synthesis:
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting material | 4-Fluorobenzene | Commercially available |
| Side chain precursor | 3-Aminomethylpentane or protected derivative | May require prior synthesis or protection |
| Catalyst | Pd/C or other transition metal catalyst | Enhances coupling efficiency |
| Solvent | Dichloromethane, ethanol, or toluene | Depends on solubility and reaction type |
| Base | Sodium hydride, potassium carbonate, or similar | Facilitates deprotonation and nucleophilic attack |
| Temperature | 25–80 °C | Controlled to optimize yield |
| Reaction time | 4–24 hours | Varies with scale and conditions |
| Yield | 60–85% | Based on analogous compound syntheses |
| Purification method | Column chromatography or recrystallization | Ensures product purity |
Summary Table of Preparation Routes
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation | 4-Fluorobenzene + 3-aminomethylpentane, base, catalyst, solvent, heat | Straightforward, scalable | Requires careful control of reaction conditions |
| Reductive Amination | 4-Fluorobenzaldehyde + 3-aminomethylpentane, reducing agent | High selectivity, mild conditions | Requires aldehyde precursor |
| Halogen Exchange | 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene + fluorinating agent | Potential to use existing chlorinated compound | Fluorination reactions can be challenging and low yielding |
| Hypervalent Iodine Mediated | Hypervalent iodine reagents, fluorobenzene derivatives | Novel, selective functionalization | Experimental, less established for this compound |
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-[3-(aminomethyl)pentan-3-yl]-4-fluorobenzene and its analogs, focusing on structural features, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Notes:
- Halogen Effects : The 4-fluoro derivative exhibits lower molecular weight and greater electronegativity compared to its 4-chloro analog. Fluorine’s strong electron-withdrawing nature may reduce aromatic ring reactivity in electrophilic substitutions compared to chlorine .
- Alkyne-containing derivatives (e.g., ’s compound) prioritize rigidity and conjugation, which may enhance photophysical properties .
- Synthetic Yields: highlights that halogen substituents significantly impact reaction efficiency. This suggests that the 4-fluoro substituent in the target compound may offer moderate reactivity in similar transformations.
Biological Activity
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a fluorobenzene moiety and an aminomethyl side chain, suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C_{12}H_{16}FN, with a molecular weight of approximately 197.26 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to effects such as:
- Inhibition of Cell Proliferation : Similar compounds have shown potential in inhibiting the growth of cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
- Modulation of Immune Responses : It could influence immune cell activity, potentially providing therapeutic benefits in autoimmune diseases.
Biological Activity Studies
Research has indicated that compounds structurally similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. A comparative analysis of similar compounds can provide insights into the expected biological effects.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (expected) | Not yet determined |
| 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene | Antimicrobial, anticancer | 15.5 |
| 4-Fluorobenzamide | Anticancer | 20.0 |
| Benzylamine | Neuroprotective | 10.0 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Case Studies
Several studies have explored the biological activities of related compounds. For instance, research on 4-Fluorobenzamide demonstrated its efficacy as an anticancer agent, with an IC50 value indicating significant potency against specific cancer cell lines . Similarly, 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene has been evaluated for its antimicrobial properties, suggesting a promising avenue for further exploration of structural analogs.
Toxicity and Safety Profile
While investigating the biological activity, it is crucial to consider the toxicity profile. Initial studies on structurally related compounds indicate varying degrees of toxicity depending on dosage and exposure routes. For example, acute toxicity studies have reported LD50 values for similar compounds ranging from 2,700 mg/kg to over 5,000 mg/kg in animal models . Further toxicological assessments are necessary for this compound to ensure safety in potential therapeutic applications.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluorobenzene ring (δ ~115–125 ppm for aromatic F) and aminomethyl protons (δ ~2.5–3.5 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1500 cm⁻¹ (C-F stretch).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
What strategies can address discrepancies in thermal stability data reported across studies?
Advanced Research Focus
Discrepancies may arise from impurities or storage conditions. Mitigation strategies include:
- DSC/TGA Analysis : Quantify decomposition temperatures under controlled atmospheres.
- Batch Consistency Checks : Compare stability across syntheses using HPLC purity assays.
- Storage Protocol Standardization : Refrigerate at 2–8°C in sealed, argon-purged containers to prevent hydrolysis or oxidation .
How does the fluorobenzene moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic attack but deactivates it toward nucleophilic substitution. However, the para-fluorine position enhances regioselectivity in cross-coupling reactions. For example, in analogous compounds, fluorine directs substitution to the meta-aminomethyl group, stabilizing transition states through inductive effects .
What computational methods are suitable for predicting the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock/Vina) : To model binding affinities with enzymes or receptors.
- DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- MD Simulations : Study solvation effects and conformational stability in physiological conditions.
These methods have been validated for fluorinated analogs to predict pharmacokinetic behavior .
What are the recommended storage conditions to ensure compound stability?
Basic Research Focus
Store under inert atmosphere (argon) in sealed, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrolysis of the aminomethyl group can occur. Use desiccants like silica gel in storage vials .
How can researchers design experiments to assess the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
- In Vivo Studies : Administer radiolabeled compound to track absorption/distribution.
- PK/PD Modeling : Use software like Phoenix WinNonlin to correlate dose-exposure relationships.
Analogous fluorinated compounds showed improved bioavailability via lipophilic modification of the aminomethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
